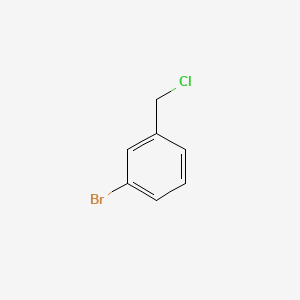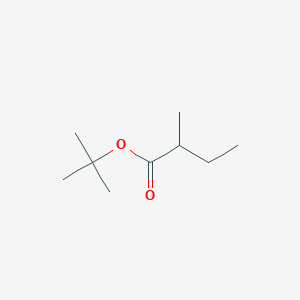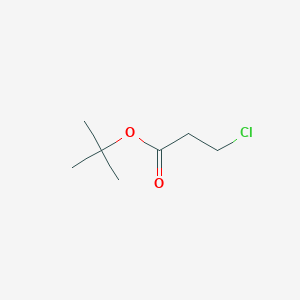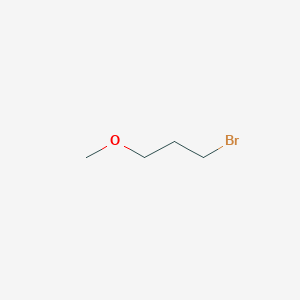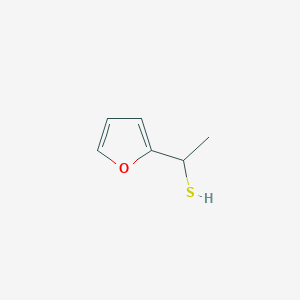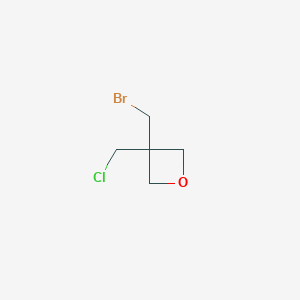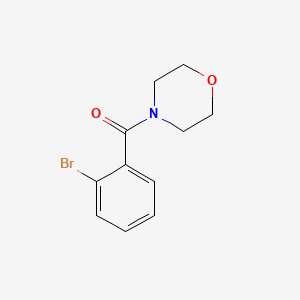
4-(Cyclopropylmethoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Cyclopropylmethoxy)benzaldehyde involves multi-step chemical reactions. For instance, Schultz and Antoulinakis (1996) described the synthesis of a related compound through photochemical and acid-catalyzed rearrangements, starting from benzaldehyde, demonstrating the complexity and versatility of synthetic routes for such compounds (Schultz & Antoulinakis, 1996).
Molecular Structure Analysis
The molecular structure and characterization of related compounds have been extensively studied using techniques like NMR, UV–VIS, and IR spectroscopy. Baul et al. (2009) provided detailed insight into the structures of azo-benzoic acids and their precursors, highlighting the importance of molecular structure optimization and analysis in understanding the properties and reactivity of such compounds (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs can be complex. For example, Ni et al. (2017) discussed the regioselective C-C bond activation and cyclopropanation reactions leading to the formation of functionalized ketoaldehyde derivatives, illustrating the diverse reactivity and potential for chemical modifications (Ni et al., 2017).
Physical Properties Analysis
The physical properties of chemical compounds like this compound are critical for their application in synthesis and material science. Studies such as the one by Akkurt et al. (2010) often involve X-ray crystallography to elucidate the crystal structure, providing insights into the stability, molecular conformation, and intermolecular interactions of such compounds (Akkurt et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the application of this compound in various fields. The work by Dabdoub et al. (2012) on the homologation of benzaldehydes exemplifies the exploration of chemical properties for synthetic applications, highlighting methodologies for modifying and controlling the reactivity of such compounds (Dabdoub et al., 2012).
Scientific Research Applications
Applications in Organic Synthesis
4-(Cyclopropylmethoxy)benzaldehyde and related compounds have been explored in the context of organic synthesis. For instance, electron-rich benzaldehyde derivatives, like 4-hydroxybenzaldehyde, have been utilized as linkers in solid-phase organic synthesis. Such derivatives can be transformed into various compounds like ureas, sulfonamides, and aryl amides, showcasing the versatility of these compounds in synthetic applications (Swayze, 1997).
Impurity Synthesis in Pharmaceuticals
The synthesis of impurities, which is crucial for the quality control of pharmaceuticals, also employs benzaldehyde derivatives. A study demonstrated the synthesis of an impurity in crude Roflumilast, a drug, from 3,4-dihydroxybenzaldehyde through a series of reactions including alkylation and oxidation (Zhang et al., 2014).
Photocatalytic Applications
In the realm of photochemistry, derivatives of benzaldehyde like 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, synthesized from benzaldehyde, have been studied for their photochemical and acid-catalyzed rearrangements (Schultz & Antoulinakis, 1996).
Fluorescent Probe Development
Benzaldehyde derivatives are also being used in the development of fluorescent probes. For example, a study discussed the design of a ratiometric fluorescent probe for cysteine and homocysteine using 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde (Lin et al., 2008).
Biocatalysis and Bioengineering
In the field of bioengineering, benzaldehyde derivatives have been used in bioprocesses. For example, a study focused on the bioproduction of benzaldehyde in a two-phase partitioning bioreactor using Pichia pastoris, highlighting the potential of benzaldehyde in biotechnological applications (Craig & Daugulis, 2013).
Catalysis and Green Chemistry
Benzaldehyde derivatives are relevant in green chemistry, particularly in catalysis. A study reported the use of NiFe2O4 nanoparticles as an efficient catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, a key reaction in various industrial applications (Iraqui et al., 2020).
Enzymatic Production of Benzaldehyde
The enzymatic production of benzaldehyde from L-phenylalanine has been explored, showcasing the use of multiple enzymes in a biotechnological process. This method offers an alternative approach for benzaldehyde production with high efficiency (Takakura et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzaldehydes, a group to which this compound belongs, often target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for this compound .
Biochemical Pathways
Benzaldehydes are known to disrupt cellular antioxidation systems, which suggests that this compound may affect pathways related to oxidative stress .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Given its potential disruption of cellular antioxidation systems, it may lead to an increase in oxidative stress within the cell .
Action Environment
properties
IUPAC Name |
4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQVSKYXCMWDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337528 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164520-99-4 | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164520-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopropylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?
A1: this compound serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.
Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?
A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


